REACTION_CXSMILES
|
[C:1]([Si:5](Cl)([CH3:7])[CH3:6])([CH3:4])([CH3:3])[CH3:2].[Cl:9][CH2:10][CH2:11][CH2:12][CH2:13][OH:14].N1C=CC=CC=1>C1COCC1.[N+]([O-])([O-])=O.[Ag+]>[Si:5]([O:14][CH2:13][CH2:12][CH2:11][CH2:10][Cl:9])([C:1]([CH3:4])([CH3:3])[CH3:2])([CH3:7])[CH3:6] |f:4.5|
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](C)(C)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
ClCCCCO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
DISTILLATION
|
Details
|
The material was purified by distillation
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCCCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |